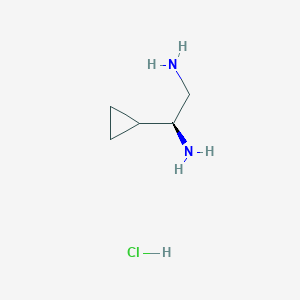
(R)-N-Isopropylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-Isopropylpyrrolidin-3-amine is a chiral amine compound that has garnered interest in various fields of research due to its unique structural and chemical properties. This compound is characterized by the presence of an isopropyl group attached to the nitrogen atom of a pyrrolidine ring, with the amine group located at the third position of the ring. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Isopropylpyrrolidin-3-amine can be achieved through several methods. One common approach involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomeric purity. A typical synthetic route may include the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Chiral Resolution: The racemic mixture of the pyrrolidine derivative is subjected to chiral resolution using chiral acids or bases to obtain the ®-enantiomer.
Isopropylation: The ®-pyrrolidine derivative is then reacted with isopropyl halides under basic conditions to introduce the isopropyl group at the nitrogen atom.
Amine Formation: The final step involves the reduction of the intermediate compound to form ®-N-Isopropylpyrrolidin-3-amine.
Industrial Production Methods
Industrial production of ®-N-Isopropylpyrrolidin-3-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-Isopropylpyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or the pyrrolidine ring.
Acylation: The compound can undergo acylation reactions to form amides or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halides and alkylating agents are typical reagents for substitution reactions.
Acylation: Acyl chlorides and anhydrides are commonly used in acylation reactions.
Major Products
The major products formed from these reactions include imines, secondary and tertiary amines, substituted pyrrolidines, and amides.
Wissenschaftliche Forschungsanwendungen
®-N-Isopropylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of ®-N-Isopropylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-N-Isopropylpyrrolidin-3-amine
- N-Methylpyrrolidin-3-amine
- N-Ethylpyrrolidin-3-amine
Uniqueness
®-N-Isopropylpyrrolidin-3-amine is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This enantiomeric purity is crucial for applications requiring high selectivity and specificity, such as in pharmaceutical synthesis and chiral catalysis.
Eigenschaften
CAS-Nummer |
854140-09-3 |
|---|---|
Molekularformel |
C7H16N2 |
Molekulargewicht |
128.22 g/mol |
IUPAC-Name |
(3R)-N-propan-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-6(2)9-7-3-4-8-5-7/h6-9H,3-5H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
FUOPYXYKWKCPLR-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)N[C@@H]1CCNC1 |
Kanonische SMILES |
CC(C)NC1CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11922480.png)






![7-Methyloxazolo[4,5-c]pyridine](/img/structure/B11922520.png)

![3-Methylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11922526.png)


![2-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922538.png)

